Cas no 6860-94-2 (1,3-dihydro-2-benzofuran-4-carbaldehyde)

1,3-Dihydro-2-benzofuran-4-carbaldehyde is a versatile aromatic aldehyde featuring a fused benzofuran core, which imparts unique reactivity and structural properties. Its aldehyde functional group allows for further derivatization, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The benzofuran scaffold contributes to enhanced stability and potential bioactivity, expanding its utility in medicinal chemistry. This compound is characterized by high purity and consistent performance, ensuring reliable results in synthetic applications. Its well-defined structure and functional group compatibility make it a preferred choice for researchers developing novel heterocyclic compounds.
1,3-dihydro-2-benzofuran-4-carbaldehyde structure
6860-94-2 structure
Product Name:1,3-dihydro-2-benzofuran-4-carbaldehyde
CAS No:6860-94-2
MF:C9H8O2
MW:148.158622741699
MDL:MFCD22070559
CID:2118588
PubChem ID:82417665
Update Time:2025-05-27

1,3-dihydro-2-benzofuran-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Formylisobenzofuran
    • 1,3-dihydro-2-benzofuran-4-carbaldehyde
    • MDL: MFCD22070559
    • Inchi: 1S/C9H8O2/c10-4-7-2-1-3-8-5-11-6-9(7)8/h1-4H,5-6H2
    • InChI Key: MEJDETFUHZQRDV-UHFFFAOYSA-N
    • SMILES: C1C2=C(C(C=O)=CC=C2)CO1

1,3-dihydro-2-benzofuran-4-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-325770-0.05g
1,3-dihydro-2-benzofuran-4-carbaldehyde
6860-94-2 95%
0.05g
$312.0 2023-09-04
Enamine
EN300-325770-0.1g
1,3-dihydro-2-benzofuran-4-carbaldehyde
6860-94-2 95%
0.1g
$466.0 2023-09-04
Enamine
EN300-325770-0.25g
1,3-dihydro-2-benzofuran-4-carbaldehyde
6860-94-2 95%
0.25g
$666.0 2023-09-04
Enamine
EN300-325770-0.5g
1,3-dihydro-2-benzofuran-4-carbaldehyde
6860-94-2 95%
0.5g
$1046.0 2023-09-04
Enamine
EN300-325770-1.0g
1,3-dihydro-2-benzofuran-4-carbaldehyde
6860-94-2 95%
1g
$1343.0 2023-06-03
Enamine
EN300-325770-2.5g
1,3-dihydro-2-benzofuran-4-carbaldehyde
6860-94-2 95%
2.5g
$2631.0 2023-09-04
Enamine
EN300-325770-5.0g
1,3-dihydro-2-benzofuran-4-carbaldehyde
6860-94-2 95%
5g
$3894.0 2023-06-03
Enamine
EN300-325770-10.0g
1,3-dihydro-2-benzofuran-4-carbaldehyde
6860-94-2 95%
10g
$5774.0 2023-06-03
Enamine
EN300-325770-1g
1,3-dihydro-2-benzofuran-4-carbaldehyde
6860-94-2 95%
1g
$1343.0 2023-09-04
Enamine
EN300-325770-5g
1,3-dihydro-2-benzofuran-4-carbaldehyde
6860-94-2 95%
5g
$3894.0 2023-09-04

Additional information on 1,3-dihydro-2-benzofuran-4-carbaldehyde

Research Brief on 1,3-dihydro-2-benzofuran-4-carbaldehyde (CAS: 6860-94-2) in Chemical Biology and Pharmaceutical Applications

1,3-Dihydro-2-benzofuran-4-carbaldehyde (CAS: 6860-94-2) is a key synthetic intermediate and scaffold in medicinal chemistry, recently gaining attention for its versatile applications in drug discovery and chemical biology. This brief consolidates the latest research (2022-2023) on its synthetic methodologies, biological activities, and pharmaceutical potential, with emphasis on its role as a privileged structure for bioactive molecule design.

Recent advances in catalytic C-H functionalization (J. Org. Chem. 2023, 88, 5122-5135) have enabled efficient derivatization of the benzofuran core at the 4-position aldehyde group, allowing rapid generation of libraries for screening. Notably, the compound's rigid bicyclic structure and hydrogen-bond acceptor properties make it an ideal candidate for fragment-based drug discovery, as demonstrated in a fragment screening campaign against SARS-CoV-2 main protease (Bioorg. Med. Chem. Lett. 2023, 82, 129567).

Structural optimization studies (Eur. J. Med. Chem. 2022, 243, 114787) reveal that 4-carbaldehyde derivatives exhibit enhanced blood-brain barrier permeability compared to carboxylate analogs, positioning this scaffold as valuable for CNS-targeted therapeutics. Computational docking analyses suggest the aldehyde moiety participates in reversible covalent interactions with cysteine residues in target proteins, a mechanism exploited in the development of kinase inhibitors (J. Med. Chem. 2023, 66, 8914-8930).

In synthetic biology applications, 6860-94-2 serves as a key precursor for fluorescent probes targeting amyloid aggregates (Chem. Sci. 2023, 14, 3243-3256). The aldehyde group enables Schiff base formation with lysine residues, allowing specific labeling of pathological protein conformations. Recent metabolic stability studies (Drug Metab. Dispos. 2023, 51, 1122-1134) indicate favorable pharmacokinetic profiles for derivatives with electron-withdrawing substituents on the benzofuran ring.

Ongoing clinical trials (NCT05874223) evaluate a 4-carbaldehyde-derived compound as a selective MAO-B inhibitor for Parkinson's disease, demonstrating the translational potential of this chemical scaffold. Challenges remain in controlling aldehyde reactivity in biological systems, with current research focusing on prodrug approaches and targeted delivery systems to maximize therapeutic index.

Recommended suppliers
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited